GSK2194069

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

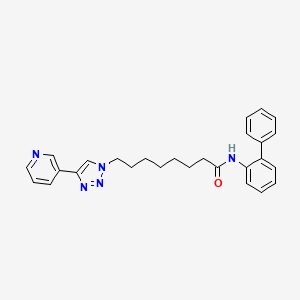

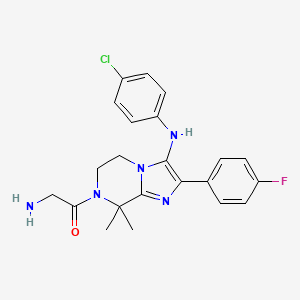

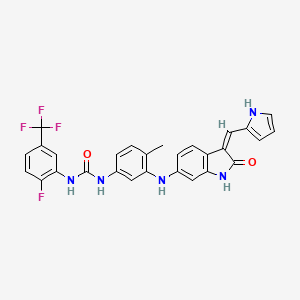

GSK2194069 est un composé organique synthétique connu pour ses effets inhibiteurs puissants sur la synthase des acides gras, ciblant spécifiquement l’activité de la β-cétoacyl réductase.

Applications De Recherche Scientifique

GSK2194069 has a wide range of scientific research applications, including:

Cancer Research: It has been shown to inhibit fatty acid synthase in cancer cells, leading to reduced cell growth and proliferation. .

Metabolic Disorders: The compound’s ability to inhibit fatty acid synthesis also makes it relevant in the study of metabolic disorders such as obesity and diabetes

Biochemical Studies: This compound is used as a tool compound to study the role of fatty acid synthase in various biological processes

Mécanisme D'action

Le GSK2194069 exerce ses effets en inhibant spécifiquement l’activité de la β-cétoacyl réductase de la synthase des acides gras. Cette enzyme est essentielle à la synthèse de novo des acides gras à longue chaîne. En se liant au site actif de l’enzyme, le this compound empêche la réduction des intermédiaires β-cétoacyl, interrompant ainsi la synthèse des acides gras. Cette inhibition entraîne une diminution des niveaux lipidiques cellulaires, ce qui est particulièrement préjudiciable aux cellules cancéreuses qui dépendent de la synthèse des acides gras pour leur croissance et leur survie .

Analyse Biochimique

Biochemical Properties

GSK2194069 acts with potent efficacy on acetoacetyl-CoA and NADPH, with IC50 or Ki values of 4.8 nM and 5.6 nM respectively . This interaction inhibits the expression of FAS in cancer cells .

Cellular Effects

In vitro studies have shown that this compound can inhibit fatty acid synthase (FAS) in cancer cell lines without reducing FAS production protein level . It also decreases phosphatidylcholine levels in A549 cells, correlating with the decreased palmitate synthesis .

Molecular Mechanism

This compound selectively inhibits the β-ketoacyl reductase (KR) activity of fatty acid synthase (FASN) in a reversible manner . It targets FAS in its NADPH-bound form, while exhibiting little or no potency toward FAS β-ketoacyl synthase (KS), β-hydroxyoacyl dehydratase (DH), enoyl reductase (ER), or thioesterase (TE) domain activity .

Temporal Effects in Laboratory Settings

It has been shown to effectively inhibit de novo FA synthesis in cancer cultures .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid synthesis . It interacts with enzymes such as β-ketoyl reductase (KR) of fatty acid synthase (FASN) and affects the production of acetoacetyl-CoA and NADPH .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du GSK2194069 implique plusieurs étapes, commençant par la préparation de la structure de base de la triazolone. Les étapes clés incluent :

Formation du cycle triazolone : Ceci est réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.

Introduction du groupe benzofuran-5-yle : Cette étape implique une réaction de couplage pour attacher le fragment benzofurane au noyau triazolone.

Ajout du groupe cyclopropanecarbonyle : Ceci est généralement effectué par une réaction d’acylation utilisant du chlorure de cyclopropanecarbonyle

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés. Les points clés à prendre en compte incluent :

Température et durée de la réaction : Soigneusement contrôlées pour maximiser le rendement.

Étapes de purification : Impliquent généralement une recristallisation ou une chromatographie pour atteindre la pureté souhaitée

Analyse Des Réactions Chimiques

Types de réactions

Le GSK2194069 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier au niveau des fragments benzofurane et triazolone

Réactifs et conditions courantes

Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Agents réducteurs : Y compris le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Réactifs de substitution : Tels que les halogènes ou les nucléophiles dans des conditions appropriées

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut conduire à des produits désoxygénés .

Applications de la recherche scientifique

Le this compound présente une large gamme d’applications en recherche scientifique, notamment :

Recherche sur le cancer : Il a été démontré qu’il inhibait la synthase des acides gras dans les cellules cancéreuses, conduisant à une réduction de la croissance et de la prolifération cellulaires. .

Troubles métaboliques : La capacité du composé à inhiber la synthèse des acides gras le rend également pertinent dans l’étude des troubles métaboliques tels que l’obésité et le diabète

Études biochimiques : Le this compound est utilisé comme un composé outil pour étudier le rôle de la synthase des acides gras dans divers processus biologiques

Comparaison Avec Des Composés Similaires

Composés similaires

Orlistat : Un autre inhibiteur de la synthase des acides gras, principalement utilisé comme médicament pour la perte de poids.

C75 : Un composé synthétique qui inhibe la synthase des acides gras et a montré un potentiel dans la recherche sur le cancer

Unicité du GSK2194069

Le this compound est unique en raison de sa haute spécificité et de sa puissance dans l’inhibition de l’activité de la β-cétoacyl réductase de la synthase des acides gras. Contrairement aux autres inhibiteurs, il présente des effets hors cible minimes et a un mécanisme d’action bien caractérisé. Ceci en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

4-[4-(1-benzofuran-5-yl)phenyl]-3-[[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3/c30-24(18-1-2-18)28-11-9-16(15-28)13-23-26-27-25(31)29(23)21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-32-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,31)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTPWCUIYUOEMG-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)CC3=NNC(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CC2=NNC(=O)N2C3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5)C(=O)C6CC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332331-08-4 |

Source

|

| Record name | 1332331-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

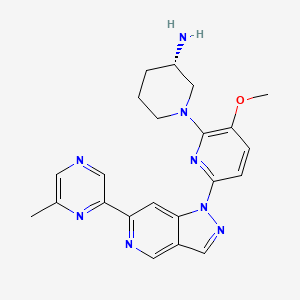

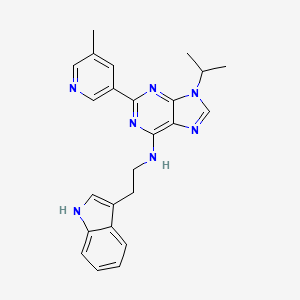

![N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide](/img/structure/B607707.png)

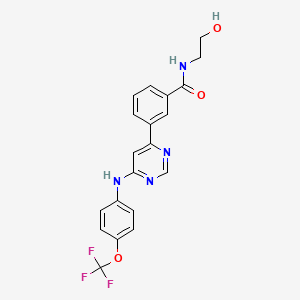

![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B607710.png)

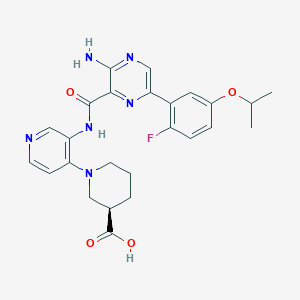

![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)